molecular formula C12H8ClNOS B1350426 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde CAS No. 338982-32-4

2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde

Cat. No.: B1350426
CAS No.: 338982-32-4
M. Wt: 249.72 g/mol
InChI Key: FRPYJWKYGZKDLZ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde is a heterocyclic organic compound featuring a nicotinaldehyde core substituted with a 2-chlorophenylsulfanyl group. Its reactivity and electronic properties are influenced by the electron-withdrawing chlorine atom and the sulfur bridge, which may enhance its binding affinity in biological systems or alter its physicochemical stability compared to analogs .

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPYJWKYGZKDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234628
Record name 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-32-4
Record name 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde typically involves the reaction of 2-chlorobenzenethiol with nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Linked Heterocycles

The N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () share a sulfanyl linkage but differ in their core structures (oxadiazole vs. pyridine) and substituents. Key findings from their enzyme inhibition profiles include:

  • α-Glucosidase inhibition : Compound 8q (IC₅₀ = 49.71 µM) showed near-equivalent activity to the standard acarbose (IC₅₀ = 38.25 µM), suggesting sulfanyl groups enhance binding to carbohydrate-processing enzymes .
  • Butyrylcholinesterase (BChE) inhibition : Compounds 8g and 8h (IC₅₀ = 31.62–33.70 µM) outperformed others, highlighting the role of indole and oxadiazole motifs in targeting neurological enzymes .

Comparison Table 1: Enzyme Inhibition of Sulfanyl-Linked Compounds

Compound Core Structure Target Enzyme (IC₅₀, µM) Key Substituents
8q Oxadiazole-acetamide α-Glucosidase (49.71) Indole-methyl, sulfanyl
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde Pyridine-aldehyde Not reported 2-Chlorophenyl, sulfanyl
Acarbose (std.) Oligosaccharide α-Glucosidase (38.25) N/A
Chlorophenyl-Substituted Analogs

The impurity Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate () shares the 2-chlorophenyl group but incorporates a dihydropyridine core.

Electronic and Steric Effects
  • The 2-chlorophenyl group in this compound likely increases lipophilicity and resistance to oxidative degradation compared to unsubstituted phenyl analogs.
  • The sulfanyl bridge may improve π-π stacking interactions in biological targets but could also introduce susceptibility to metabolic cleavage, contrasting with ether or methylene linkages in other derivatives.

Biological Activity

2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde is an organic compound with the molecular formula C12H8ClNOS. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of a chlorophenyl group, along with a sulfanyl moiety and a nicotinaldehyde structure, contributes to its unique chemical properties and biological effects.

The compound features several functional groups that influence its reactivity:

  • Chlorophenyl Group : Enhances lipophilicity and may affect the compound's interaction with biological membranes.
  • Sulfanyl Group : Potentially involved in redox reactions.
  • Aldehyde Group : Can undergo oxidation and reduction, making it versatile in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzenethiol with nicotinaldehyde under basic conditions, often using sodium hydroxide as a catalyst in ethanol as a solvent. This approach allows for the controlled formation of the desired product, optimizing yield and purity through careful manipulation of reaction parameters.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Salmonella typhimurium128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
HepG210
MCF-715

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism :
    • Disruption of cell membrane integrity.
    • Inhibition of key metabolic enzymes.
  • Anticancer Mechanism :
    • Induction of apoptosis through caspase activation.
    • Inhibition of cell cycle progression by targeting cyclin-dependent kinases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated various derivatives of nicotinaldehyde, including this compound, highlighting its superior activity against resistant bacterial strains .
  • Anticancer Research : Research conducted by a team at the University of Edinburgh focused on the apoptotic effects of this compound on liver cancer cells, demonstrating significant cell death at low concentrations .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes, suggesting strong binding affinity that correlates with its biological activity .

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